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1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione

LC-MS/MS Selective Reaction Monitoring Amino Acid Profiling

1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione (CAS 444288-94-2), systematically named (2,5-dioxopyrrolidin-1-yl) N-pyridin-3-ylcarbamate and commonly referred to as 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS), is an activated NHS-carbamate derivatization reagent. Its core function is the covalent tagging of primary and secondary amines — most critically amino acids — to enhance reversed-phase chromatographic retention, electrospray ionization efficiency, and MS/MS selectivity in LC-MS-based workflows.

Molecular Formula C10H9N3O4
Molecular Weight 235.20 g/mol
CAS No. 444288-94-2
Cat. No. B3328309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione
CAS444288-94-2
Molecular FormulaC10H9N3O4
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)NC2=CN=CC=C2
InChIInChI=1S/C10H9N3O4/c14-8-3-4-9(15)13(8)17-10(16)12-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,12,16)
InChIKeyDQVUDXZMEAQWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione (CAS 444288-94-2): Functional Identity and Procurement Context


1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione (CAS 444288-94-2), systematically named (2,5-dioxopyrrolidin-1-yl) N-pyridin-3-ylcarbamate and commonly referred to as 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS), is an activated NHS-carbamate derivatization reagent . Its core function is the covalent tagging of primary and secondary amines — most critically amino acids — to enhance reversed-phase chromatographic retention, electrospray ionization efficiency, and MS/MS selectivity in LC-MS-based workflows [1]. Unlike generic NHS-ester or acylating reagents, the pyridin-3-ylcarbamoyl moiety yields a characteristic product ion at m/z 121 that enables uniform selective reaction monitoring (SRM) across all tagged analytes [1]. The compound is commercialized as the cornerstone of the APDSTAG®/AminoTag® ecosystem and is integrated into automated high-throughput platforms such as the Shimadzu UF-Amino Station [2].

Why Generic NHS-Carbamate or Post-Column Reagents Cannot Replace 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione in MS-Centric Workflows


The NHS-carbamate class includes several reagents — notably 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC/AccQ•Tag) and anilino-N-hydroxysuccinimidyl carbamate (AC) — yet their MS fragmentation behavior, derivative hydrophobicity, and integration with automated LC-MS platforms differ markedly [1]. APDS derivatives produce a uniform, high-intensity product ion at m/z 121 under positive ESI-MS/MS, whereas AQC derivatives require distinct fragmentation conditions and yield different reporter ions [2]. This directly impacts method transferability: a validated LC-MS/MS method built around the m/z 121 SRM transition cannot be executed with AQC or other NHS-carbamates without complete re-optimization of MS parameters and retention time windows [2]. Furthermore, post-column ninhydrin or OPA-based systems lack the mass-selective detection that enables co-eluting amino acids to be distinguished by m/z, a capability essential for the <10-minute analysis times routinely achieved with APDS [3]. Substituting the reagent therefore risks compromising throughput, selectivity, and data comparability across the established APDS user base in clinical metabolomics and bioprocess monitoring [3].

Quantitative Differentiation Evidence for 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione Versus Comparator Derivatization Chemistries


MS/MS Selectivity Advantage: Uniform m/z 121 Product Ion Enables Streamlined SRM Method Development

APDS derivatization directs all tagged primary and secondary amines to produce a common fragment ion at m/z 121 under positive ESI-MS/MS [1]. This contrasts with post-column ninhydrin derivatization, which generates analyte-specific visible-wavelength chromophores without mass selectivity, and with the 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reagent system, whose derivatives yield different MS/MS fragmentation pathways that preclude a single universal SRM transition [2]. The m/z 121 reporter ion enables a single, optimized collision energy setting to be applied across all analytes, simplifying method development and reducing inter-analyte MS response variability [1].

LC-MS/MS Selective Reaction Monitoring Amino Acid Profiling

Throughput Differentiation: 9-Minute Baseline Separation of 38 Amino Acids Versus >160-Minute Ion-Exchange Ninhydrin Methods

The APDS-based UF-Amino Station achieves baseline separation and quantitation of 38 biogenic amino acids and related compounds within a 9-minute chromatographic run, representing an approximately 18-fold reduction compared to conventional ion-exchange post-column ninhydrin methods that require approximately 160 minutes per analysis [1][2]. In contrast, the AccQ•Tag Ultra UPLC-UV method typically reports a 10-minute run time for 27 amino acids, with fewer co-eluting impurity-resolved peaks due to the absence of mass-selective detection [3]. The APDS-LC-MS workflow thus delivers higher analyte coverage per unit time with mass-selective resolution of co-eluting species.

High-Throughput Analysis UHPLC-MS Amino Acid Quantitation

Retention Time Reproducibility: Intra-Day RSD <0.9% and Inter-Day RSD <1.1% for 22 Biological Amino Acids

In the foundational validation study by Shimbo et al. (2009), APDS derivatization of 22 typical amino acids yielded intra-day retention time RSDs within 0.9% and inter-day RSDs less than 1.1% (except asparagine, RSD 1.9%) [1]. For amino acid quantification in rat plasma, intra-day and inter-day RSDs were within 8.0% and 4.5%, respectively [1]. These precision metrics are consistent with the stringent requirements of clinical metabolomics and are supported by a subsequent automated workflow study where physiological amino acids in human plasma showed RSDs below 10% [2].

Method Validation Precision Clinical Amino Acid Analysis

Analytical Recovery and Linear Dynamic Range: 99–103% Recovery and r² >0.98 Across Defined Concentration Ranges

In a spike-and-recovery validation using commercial amino acid beverages derivatized with APDS and analyzed by LC/MS/MS, recovery rates of 99–103% were obtained for six amino acids (Gly, Ala, Val, Leu, Ile, Arg) . An independent evaluation of the UF-Amino Station system monitoring 38 amino acids in CHO-K1 cell culture supernatants reported linearity coefficients (r²) exceeding 0.98 for all analytes across defined concentration ranges, with recovery rates after sample preparation ranging from 90% to 110% [1].

Accuracy Linearity Food and Beverage Amino Acid Analysis

Automation Compatibility: Validated 13-Minute Derivatization-to-Result Cycle with Parallel Sample Processing

Shimbo et al. (2010) demonstrated a fully automated precolumn derivatization system using APDS that achieved a 13-minute total cycle time per sample by performing derivatization and chromatographic separation in parallel [1]. This automated workflow was validated for physiological amino acid analysis in human plasma, yielding RSDs below 10% for typical amino acids [1]. The UF-Amino Station further refines this approach, enabling unattended batch analysis of 38 amino acids with automated derivatization, injection, separation, and data processing [2].

Automation High-Throughput Screening Clinical Chemistry

Optimal Deployment Scenarios for 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione Based on Quantitative Evidence


Large-Cohort Clinical Metabolomics and Population Screening (e.g., AminoIndex Cancer Screening)

The validated intra-day RT RSD ≤0.9% and inter-day RT RSD <1.1% [1], combined with the ability to process over 100 samples per day via the automated UF-Amino Station, make APDS the preferred derivatization chemistry for longitudinal cohort studies requiring batch-to-batch consistency. The method underpins the commercially deployed AminoIndex® cancer screening service (Ajinomoto Co.), demonstrating regulatory-grade reproducibility at population scale .

Bioprocess Monitoring and Cell Culture Media Optimization

In CHO-K1 cell culture supernatant monitoring, APDS derivatization enabled baseline separation and quantitation of all 38 amino acids within 9 minutes, with r² >0.98 and recovery rates of 90–110% [2]. This speed and coverage allow daily or even intra-day sampling to track dynamic consumption and secretion patterns (e.g., alanine, glutamine, aspartate), providing actionable data for feeding-strategy optimization and quality control in biopharmaceutical manufacturing.

Regulated Food and Beverage Amino Acid Content Analysis

The spike-and-recovery validation in commercial amino acid beverages returned recoveries of 99–103%, confirming high accuracy in complex food matrices . The mass-selective detection (m/z 121 SRM) prevents interference from co-extracted matrix components that confound UV- or fluorescence-based AQC/OPA methods, making APDS-LC-MS/MS suitable for nutritional labeling compliance and authenticity testing in regulatory food analysis laboratories.

Method Transfer and Multi-Site Standardization in CRO and Central Laboratory Networks

The uniform m/z 121 product ion generated by APDS derivatives enables a single SRM method template to be deployed across different LC-MS instrument models and laboratory sites with minimal re-optimization [1]. This contrasts with the compound-specific MS/MS optimization required for AQC workflows, reducing inter-laboratory variability and accelerating method harmonization in multi-site contract research organizations and clinical trial networks.

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